Tiglyl Glycine Methyl Ester

Description

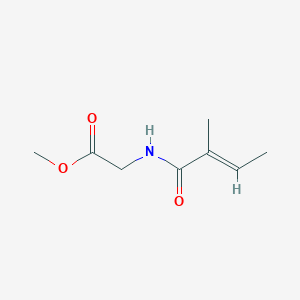

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXGUOYXDBGDS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)NCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418641 |

Source

|

| Record name | N-Tiglylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55649-53-1 |

Source

|

| Record name | N-Tiglylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tiglyl Glycine Methyl Ester: Analytical Utility & Metabolic Implications in Mammalian Systems

Executive Summary

Tiglyl Glycine Methyl Ester (TGME) is the methyl ester derivative of Tiglylglycine (TG) , a critical acylglycine biomarker associated with mitochondrial fatty acid oxidation disorders. While the free acid (TG) is the endogenous metabolite of clinical interest—specifically in Beta-Ketothiolase Deficiency —the methyl ester (TGME) serves a distinct, dual-purpose role in biomedical research:

-

Analytical Surrogate: TGME is the volatile derivative required for the gas chromatography-mass spectrometry (GC-MS) detection of Tiglylglycine in urine and plasma.

-

Lipophilic Prodrug Model: Due to the masking of the carboxylic acid, TGME exhibits enhanced membrane permeability compared to TG, making it a subject of interest for intracellular delivery studies, where it is subsequently hydrolyzed by mammalian carboxylesterases.

This guide details the biological origin of the parent compound, the chemical utility of the ester, and the specific enzymatic pathways governing its hydrolysis in mammalian tissues.

Biological Context: The Isoleucine-Tiglyl Axis

To understand the function of the ester, one must first ground the science in the parent compound, Tiglylglycine. TG is an N-acylglycine formed during the catabolism of Isoleucine.[1][2]

Mechanism of Formation

In healthy mammalian mitochondria, Isoleucine is degraded into Tiglyl-CoA . Under normal conditions, Tiglyl-CoA is hydrated by enoyl-CoA hydratase to 2-methyl-3-hydroxybutyryl-CoA.

However, in pathological states (e.g., Beta-Ketothiolase Deficiency or Propionic Acidemia ), downstream blockages cause Tiglyl-CoA to accumulate. The mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) conjugates the excess Tiglyl-CoA with Glycine to form Tiglylglycine, acting as a detoxification mechanism to free up Coenzyme A (CoA) reserves.

Clinical Significance[3]

-

Primary Disorder: Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency).[3][4]

-

Symptomology: Severe ketoacidosis, vomiting, and lethargy in pediatric patients.

The Methyl Ester: Chemical Biology & Analytical Function

Tiglylglycine is a polar, non-volatile dicarboxylic acid derivative. It cannot be analyzed directly by Gas Chromatography (GC) without thermal degradation. Tiglyl Glycine Methyl Ester (TGME) is the chemically modified form that permits volatilization and separation.

Physicochemical Properties

| Property | Tiglylglycine (Parent) | Tiglyl Glycine Methyl Ester (Analyte) |

| Formula | C₇H₁₁NO₃ | C₈H₁₃NO₃ |

| MW | 157.17 g/mol | 171.19 g/mol |

| Polarity | High (Hydrophilic) | Low (Lipophilic) |

| GC Suitability | Poor (Requires Derivatization) | Excellent (Volatile) |

| Cell Permeability | Low (Charged at pH 7.[5][6]4) | High (Neutral) |

Biological Fate of TGME (Hydrolysis)

If TGME is introduced into a mammalian system (e.g., as an internal standard or experimental compound), it does not persist. It acts as a substrate for Mammalian Carboxylesterases (CES) , primarily CES1 (liver-dominant) and CES2 (intestine-dominant).

Reaction Kinetics:

This rapid hydrolysis means TGME has a short half-life in vivo, serving effectively as a "prodrug" for Tiglylglycine delivery to the mitochondrial matrix.

Visualizing the Pathway

The following diagram illustrates the metabolic blockage leading to Tiglylglycine formation and the parallel analytical workflow converting it to TGME.

Caption: Biological origin of Tiglylglycine in mitochondrial disease and its conversion to the Methyl Ester for analytical detection.

Experimental Protocols

Protocol A: Synthesis of TGME for GC-MS Standards

Purpose: To create a pure standard for quantifying Tiglylglycine in patient urine.

-

Reagents: Tiglylglycine (10 mg), Anhydrous Methanol (2 mL), Acetyl Chloride (200 µL).

-

Preparation:

-

Place 2 mL of anhydrous methanol in a reaction vial on ice.

-

Slowly add 200 µL of acetyl chloride (exothermic reaction generates anhydrous HCl in situ).

-

Add 10 mg of Tiglylglycine.

-

-

Reaction: Cap the vial and heat at 60°C for 30 minutes .

-

Extraction: Evaporate the solvent under a nitrogen stream. Reconstitute in Hexane or Ethyl Acetate.

-

Validation: Analyze via GC-MS.

-

Target Ion: Look for the molecular ion (

) at m/z 171 and the loss of the methoxy group (

-

Protocol B: Esterase Stability Assay (In Vitro)

Purpose: To determine the biological stability of TGME in plasma.

-

System: Pooled human plasma (containing endogenous butyrylcholinesterase and carboxylesterases).

-

Incubation:

-

Spike plasma with TGME to a final concentration of 10 µM.

-

Incubate at 37°C .

-

-

Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (precipitates proteins and stops enzymatic activity).

-

Analysis: Centrifuge and analyze the supernatant via LC-MS/MS (monitoring the transition from TGME mass 171 -> TG mass 157).

-

Calculation: Plot ln[Concentration] vs. Time to determine the pseudo-first-order rate constant (

) and half-life (

References

-

Fukao, T., et al. (2001). "Beta-ketothiolase deficiency (mitochondrial acetoacetyl-CoA thiolase deficiency): epidemiology, pathophysiology, and molecular basis." Human Mutation.

-

Kuhara, T. (2001). "Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, isotope dilution and gas chromatography–mass spectrometry." Journal of Chromatography B.

-

Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions.

-

Costa, C. G., et al. (1998). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-ketothiolase deficiency using GC-MS." Journal of Inherited Metabolic Disease.

-

PubChem. (2024). "Tiglylglycine - Compound Summary." National Library of Medicine.

Sources

- 1. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiglylglycine (TG) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. scielo.br [scielo.br]

- 4. orpha.net [orpha.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Tiglylglycine | C7H11NO3 | CID 6441567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tiglyl Glycine Methyl Ester: A Critical Node in Isoleucine Catabolism and a Key Biomarker for Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of tiglyl glycine, a pivotal intermediate in the catabolism of the essential amino acid isoleucine. We will explore the biochemical intricacies of its formation, its crucial role as a diagnostic biomarker for several inborn errors of metabolism (IEMs), and the analytical methodologies employed for its precise quantification. A central focus will be placed on the analytical derivatization of tiglyl glycine to its methyl ester form, a common and necessary step for gas chromatography-mass spectrometry (GC-MS) analysis. This guide is intended for researchers, clinicians, and professionals in drug development, offering both foundational knowledge and detailed, field-proven protocols to support the investigation of metabolic pathways and the development of diagnostic and therapeutic strategies.

The Biochemical Landscape: Isoleucine Catabolism and the Genesis of Tiglyl Glycine

The breakdown of branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine—is a critical process for energy production, particularly in extrahepatic tissues like muscle.[1] Isoleucine is unique in that its catabolism is both glucogenic, producing propionyl-CoA which can be converted to succinyl-CoA, and ketogenic, yielding acetyl-CoA.[1][2] Disruptions in this pathway due to genetic defects lead to the accumulation of toxic intermediates, resulting in severe metabolic diseases known as organic acidurias.

The Pathway to Tiglyl-CoA

The catabolic journey of isoleucine begins with transamination to its corresponding α-keto acid, followed by oxidative decarboxylation to form 2-methylbutanoyl-CoA.[3] This intermediate then enters a four-step sequence analogous to β-oxidation:

-

Dehydrogenation: 2-methylbutanoyl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3][4]

-

Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.[3][5][6]

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).[7][8]

-

Thiolysis: The final step, catalyzed by mitochondrial acetoacetyl-CoA thiolase (also known as β-ketothiolase or T2), cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3][9][10] These products then enter central metabolic pathways.

Figure 1: Simplified pathway of isoleucine catabolism leading to the formation of Tiglyl-CoA and its subsequent conjugation to Tiglyl Glycine.

The Role of Glycine Conjugation: From Tiglyl-CoA to Tiglyl Glycine

Under normal physiological conditions, the flux through the isoleucine catabolic pathway is tightly regulated. However, when a downstream enzyme is deficient, upstream intermediates accumulate. The mitochondrial matrix has a finite pool of free Coenzyme A (CoASH), which is essential for numerous metabolic reactions, including the citric acid cycle and fatty acid oxidation.[11] The accumulation of acyl-CoA intermediates, such as tiglyl-CoA, can sequester this vital pool, leading to a mitochondrial energy crisis.[12]

To mitigate this toxicity, the cell employs a rescue mechanism: glycine conjugation. The enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from an acyl-CoA molecule to glycine.[11][13][14] In the context of isoleucine catabolism defects, accumulating tiglyl-CoA is conjugated with glycine to form tiglyl glycine.[13] This reaction serves two key purposes:

-

It releases free CoASH, replenishing the mitochondrial pool.[11]

-

It converts the lipophilic acyl-CoA into a more water-soluble acylglycine conjugate (tiglyl glycine), which can be readily transported out of the mitochondria and excreted in the urine.[15]

Therefore, the presence of elevated tiglyl glycine in urine is a direct biochemical indicator of a blockage in the isoleucine degradation pathway downstream of tiglyl-CoA formation.[13][16]

Clinical Significance: Tiglyl Glycine as a Diagnostic Marker

The quantification of urinary tiglyl glycine is a cornerstone in the diagnosis of several inborn errors of metabolism. Its accumulation points to a specific set of enzymatic defects, helping to guide further confirmatory testing.

| Disorder Name | Deficient Enzyme | OMIM # | Typical Tiglyl Glycine Level | Other Key Urinary Markers |

| Beta-Ketothiolase Deficiency | Mitochondrial acetoacetyl-CoA thiolase (ACAT1) | 203750 | Markedly Elevated | 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate[9][17][18][19] |

| 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2) | 300438 | Elevated | 2-methyl-3-hydroxybutyrate[7][8][20] |

| Disorders of Propionate Metabolism (e.g., Propionic Acidemia) | Propionyl-CoA Carboxylase | 606054 | Moderately Elevated | Methylcitrate, 3-hydroxypropionate[16][20] |

| Mitochondrial Respiratory Chain Disorders | Various Complexes | - | Mild to Moderately Elevated | May be intermittent; often accompanied by lactate[13][16][20] |

Table 1: Inborn Errors of Metabolism Associated with Elevated Urinary Tiglyl Glycine.

Of these, Beta-ketothiolase deficiency is the most prominent disorder associated with high levels of tiglyl glycine.[9][17] Patients typically present with episodes of severe ketoacidosis, often triggered by fasting or illness.[7][17] The urinary organic acid profile, showing a characteristic triad of tiglyl glycine, 2-methyl-3-hydroxybutyrate, and 2-methylacetoacetate, is highly suggestive of this diagnosis, which must then be confirmed by enzyme assay or genetic analysis of the ACAT1 gene.[7][17]

Analytical Methodologies for Quantification

The accurate measurement of tiglyl glycine in urine is essential for clinical diagnosis. The primary analytical technique for this purpose has historically been Gas Chromatography-Mass Spectrometry (GC-MS), with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as a powerful alternative.[21]

The Role of Methyl Ester Derivatization in GC-MS Analysis

The topic of this guide, "Tiglyl Glycine Methyl Ester," refers specifically to an analytical derivative of tiglyl glycine, not a naturally occurring biological intermediate. GC-MS requires analytes to be volatile and thermally stable.[22] Tiglyl glycine, with its polar carboxyl and amide groups, is non-volatile. Therefore, a chemical derivatization step is mandatory before GC-MS analysis.

This process typically involves two stages:

-

Esterification: The carboxylic acid group is converted to an ester, often a methyl ester, to reduce its polarity.

-

Silylation: The active hydrogen on the amide group is replaced with a trimethylsilyl (TMS) group.

The resulting molecule, a silylated version of tiglyl glycine methyl ester, is sufficiently volatile for gas chromatography. The term "Tiglyl Glycine Methyl Ester" thus arises from this essential sample preparation workflow.

Figure 2: Experimental workflow for the quantification of urinary tiglyl glycine by GC-MS, highlighting the critical derivatization step.

Protocol: Quantitative Analysis of Urinary Tiglyl Glycine by GC-MS

This protocol is a synthesized example based on established methods for urinary organic acid analysis.[22][23][24] It is crucial to validate this protocol in-house and use certified reference materials and isotopically labeled internal standards for accurate quantification.

3.2.1 Materials and Reagents

-

Urine samples (stored at -20°C or below)

-

Sodium Chloride (solid)

-

Hydrochloric Acid (HCl), 5M

-

Ethyl Acetate and Diethyl Ether (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Nitrogen gas, high purity

-

Heater block or oven

-

GC-MS system with an autosampler

3.2.2 Sample Preparation

-

Thawing and Normalization: Thaw urine samples and vortex thoroughly. Measure the creatinine concentration of each sample to normalize the final result. Pipette a volume of urine equivalent to a set amount of creatinine (e.g., 1 mg) into a clean glass tube. Add distilled water to a final volume of 2 mL.

-

Internal Standard Spiking: Add a known amount of the Tiglyl[¹³C₂, ¹⁵N]glycine internal standard solution to each sample, calibrator, and quality control sample.

-

Acidification and Extraction:

-

Add 5M HCl to acidify the urine to pH < 2 (verify with pH paper).[22]

-

Saturate the sample with solid sodium chloride to improve extraction efficiency.[22]

-

Perform a sequential liquid-liquid extraction by adding 2.5 mL of ethyl acetate, vortexing for 2 minutes, centrifuging, and collecting the organic layer. Repeat with 2.5 mL of diethyl ether.[24]

-

-

Drying: Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at ambient temperature or slightly elevated (e.g., 30°C).[24] Causality Note: Overheating can lead to the loss of certain organic acids; careful temperature control is critical for reproducibility.

-

Derivatization:

-

Note: While the topic is "methyl ester," most modern organic acid protocols use direct silylation. For the purpose of this guide, we describe the more common direct TMS derivatization. The principle remains the same: making the analyte volatile.

-

To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[24]

-

Cap the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

Analysis: After cooling, transfer the derivatized sample to an autosampler vial for GC-MS injection.

3.2.3 GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| System | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS-TQ) | Standard for robust organic acid analysis. |

| Injection Volume | 1-2 µL | Standard volume for capillary columns. |

| Injector Mode | Split or Splitless | Splitless is preferred for trace-level detection. |

| Injector Temp | 250 - 280°C | Ensures rapid volatilization of derivatized analytes. |

| Column | DB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column providing good separation for a wide range of organic acids.[23] |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert carrier gas. |

| Oven Program | Initial 70°C, hold 2 min, ramp 5°C/min to 300°C, hold 5 min | A temperature gradient to separate compounds based on boiling point.[23] |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method producing reproducible fragmentation patterns. |

| MS Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative identification; SIM for enhanced sensitivity and quantitative accuracy. |

| Quantifier Ion (TMS-TG) | m/z 170 (or other characteristic fragment) | A stable, abundant fragment ion used for quantification. |

| Qualifier Ion (TMS-TG) | m/z 214, 229 (or others) | Secondary ions monitored to confirm identity.[26] |

| IS Ion (TMS-TG-¹³C₂,¹⁵N) | m/z 173 (M+3 of quantifier) | The corresponding ion for the labeled internal standard. |

LC-MS/MS as an Alternative Methodology

Modern clinical laboratories are increasingly adopting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for acylglycine analysis.[27][28] This technique offers significant advantages:

-

Simplified Sample Preparation: Derivatization is not required, greatly reducing sample turnaround time and potential for analytical error.[21]

-

High Specificity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interferences.[23]

-

High Sensitivity: LC-MS/MS can achieve very low limits of quantification.

A typical LC-MS/MS workflow involves a simple "dilute-and-shoot" approach, where the urine sample is diluted with a solvent containing the internal standard, centrifuged, and injected directly into the instrument.[29]

Conclusion and Future Outlook

Tiglyl glycine, and by extension its analytical derivative tiglyl glycine methyl ester, represents a classic example of how a metabolic intermediate can become a powerful diagnostic tool. Its formation via glycine conjugation is a critical cellular response to upstream blockages in isoleucine catabolism. The accurate quantification of tiglyl glycine in urine is indispensable for the diagnosis and monitoring of patients with beta-ketothiolase deficiency and other related metabolic disorders.[7][9]

While GC-MS remains a robust and well-established method, the field is progressively moving towards LC-MS/MS due to its speed and specificity.[21] For drug development professionals, understanding this pathway is crucial for designing substrate reduction therapies or exploring novel treatments for organic acidurias. Continued research into the regulation of glycine N-acyltransferase and the broader impacts of acyl-CoA accumulation will undoubtedly provide deeper insights into mitochondrial homeostasis and the pathophysiology of these devastating genetic diseases.

References

-

Korman, S.H. (2006). Inborn errors of isoleucine degradation: a review. Journal of Inherited Metabolic Disease. Available at: [Link]

-

Poon, V., & Badreldin, H. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

ResearchGate. (2025). Inborn errors of isoleucine degradation: A review. ResearchGate. Available at: [Link]

-

Grokipedia. Tiglyl-CoA. Grokipedia. Available at: [Link]

-

Wikipedia. Beta-ketothiolase deficiency. Wikipedia. Available at: [Link]

-

QIAGEN. Isoleucine Degradation I. GeneGlobe. Available at: [Link]

-

Al-Hussaini, A., & Al-Hertani, W. (2025). Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. MDPI. Available at: [Link]

-

Rashed, M.S., et al. (2000). Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias. PubMed. Available at: [Link]

-

ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. erndim.org. Available at: [Link]

-

Al-Hussaini, A., & Al-Hertani, W. (2025). Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. Preprints.org. Available at: [Link]

-

Johnson, D.W., & Johnson, L.A. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Available at: [Link]

-

Pasquali, M., et al. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols. Available at: [Link]

-

KEGG. Beta-ketothiolase deficiency. Genome.jp. Available at: [Link]

-

Badenhorst, C.P., et al. (2014). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. Semantic Scholar. Available at: [Link]

-

Reactome. tiglyl-CoA + H2O <=> alpha-methyl-beta-hydroxybutyryl-CoA. Reactome Pathway Database. Available at: [Link]

-

Orphanet. Beta-ketothiolase deficiency. Orphanet. Available at: [Link]

-

Mayo Clinic Laboratories. AGU20 - Overview: Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories. Available at: [Link]

-

Shoja-e-Razavi, G., et al. (2019). Beta-Ketothiolase Deficiency as A Treatable Neurometabolic Disorder: A Case Report Due to A Novel Compound Heterozygote Mutations in ACAT1 Gene. Iranian Journal of Child Neurology. Available at: [Link]

-

Turgeon, C.T., et al. (2025). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Clinical Chemistry. (2024). A-316 A quantitative gas chromatography tandem mass spectrometry method for metabolic profiling of urine organic acids and acylglycines. Oxford Academic. Available at: [Link]

-

P. aeruginosa Metabolome Database. Tiglyl-CoA (PAMDB000433). P. aeruginosa Metabolome Database. Available at: [Link]

-

JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL. Available at: [Link]

-

ResearchGate. (2025). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. ResearchGate. Available at: [Link]

-

Wikipedia. Isoleucine. Wikipedia. Available at: [Link]

-

Taylor & Francis Online. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Taylor & Francis Online. Available at: [Link]

-

Chapman, K.A., et al. (2025). Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism. Human Molecular Genetics. Available at: [Link]

-

Wikipedia. Tiglyl-CoA. Wikipedia. Available at: [Link]

-

Bennett, M.J., et al. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. PubMed. Available at: [Link]

-

van der Westhuizen, F.H., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. PMC. Available at: [Link]

-

Carling, R.S., et al. (2018). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. PMC. Available at: [Link]

- Google Patents. (2006). US20060160237A1 - Method of screening urine for organic acids. Google Patents.

-

ResearchGate. (1956). TIGLYL COENZYME A AND a-METHYLACETOACETYL COENZYME A, INTERMEDIATES IN THE ENZY- MATIC DEGRADATION OF ISOLEUCINE*. ResearchGate. Available at: [Link]

-

Lucas, T., et al. (2017). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology. Available at: [Link]

-

ResearchGate. (2006). Figure 2. Catabolic pathway of Isoleucine. ResearchGate. Available at: [Link]

-

themedicalbiochemistrypage.org. BRANCHED-CHAIN AMINO ACID DEGRADATION. themedicalbiochemistrypage.org. Available at: [Link]

-

Sesquiotica. (2013). tiglylglycine. Sesquiotica. Available at: [Link]

-

Gompertz, D., & Draffan, G.H. (1972). The identification of tiglylglycine in the urine of a child with -methylcrotonylglycinuria. Clinical Chimica Acta. Available at: [Link]

-

ResearchGate. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. ResearchGate. Available at: [Link]

-

Lab Results explained. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile. Lab Results explained. Available at: [Link]

-

Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses. Available at: [Link]

-

PubChem. N-Tiglylglycine methyl ester. PubChem. Available at: [Link]

-

Wikipedia. Glycine methyl ester hydrochloride. Wikipedia. Available at: [Link]

Sources

- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Reactome | tiglyl-CoA + H2O <=> alpha-methyl-beta-hydroxybutyryl-CoA [reactome.org]

- 6. P. aeruginosa Metabolome Database: Tiglyl-CoA (PAMDB000433) [pseudomonas.umaryland.edu]

- 7. Inborn errors of isoleucine degradation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orpha.net [orpha.net]

- 10. researchgate.net [researchgate.net]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. sesquiotic.com [sesquiotic.com]

- 15. researchgate.net [researchgate.net]

- 16. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 18. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]

- 19. biomedres.us [biomedres.us]

- 20. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 21. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]

- 22. erndim.org [erndim.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. isotope.com [isotope.com]

- 26. researchgate.net [researchgate.net]

- 27. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. US20060160237A1 - Method of screening urine for organic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Tiglyl Glycine Methyl Ester

This guide provides a comprehensive technical overview of Tiglyl Glycine Methyl Ester, a molecule of interest in the study of metabolic pathways and as a potential tool in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, structural characteristics, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores the biological context of its parent compound, tiglylglycine, and the implications of its ester functionalization.

Molecular Identification and Structural Elucidation

Tiglyl Glycine Methyl Ester is an N-acyl-alpha-amino acid ester. Structurally, it consists of a glycine methyl ester backbone where the amino group is acylated by tiglic acid, an α,β-unsaturated carboxylic acid. The official nomenclature and key identifiers are crucial for unambiguous identification in research and regulatory contexts.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research settings.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate | PubChem[1] |

| CAS Number | 55649-53-1 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₁₃NO₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 171.19 g/mol | Santa Cruz Biotechnology[2] |

| Synonyms | N-[(2E)-2-Methyl-1-oxo-2-buten-1-yl]glycine Methyl Ester, N-Tiglylglycine methyl ester, Tiglylglycine, methyl ester | Santa Cruz Biotechnology[2], PubChem[1] |

| InChI | InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+ | PubChem[1] |

| InChIKey | IFMXGUOYXDBGDS-GQCTYLIASA-N | PubChem[1] |

| SMILES | C/C=C(\C)/C(=O)NCC(=O)OC | PubChem[1] |

Molecular Structure

The structure of Tiglyl Glycine Methyl Ester features a planar amide bond and an (E)-configured double bond in the tiglyl moiety, which influences its stereochemistry and potential biological interactions.

Physicochemical Properties

Experimental data on the physicochemical properties of Tiglyl Glycine Methyl Ester are limited. However, information from suppliers and computed data provide valuable insights. The physical state of the compound is reported as a light yellow oil[3].

Computed and Experimental Data

| Property | Value | Type | Source |

| XLogP3 | 0.7 | Computed | PubChem[1] |

| Topological Polar Surface Area | 55.4 Ų | Computed | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1387 | Experimental | PubChem[1] |

| Kovats Retention Index (Semi-standard non-polar) | 1432.6 | Experimental | PubChem[1] |

| Physical State | Light Yellow Oil | Experimental | Pharmaffiliates[3] |

The positive XLogP3 value suggests a degree of lipophilicity, which is expected to be higher than its parent acid, tiglylglycine. This property is critical for membrane permeability and solubility in nonpolar solvents. The Kovats retention indices are useful for its identification in gas chromatography.

Synthesis and Manufacturing

A validated, step-by-step synthesis protocol for Tiglyl Glycine Methyl Ester is not explicitly detailed in the available literature. However, a reliable synthetic route can be designed based on established methods for the esterification of amino acids and subsequent N-acylation. The process involves two primary stages: the synthesis of glycine methyl ester hydrochloride and its acylation with a tiglyl moiety.

Proposed Synthetic Pathway

Detailed Experimental Protocol

Stage 1: Synthesis of Glycine Methyl Ester Hydrochloride

Rationale: The esterification of the carboxylic acid group of glycine increases its solubility in organic solvents for the subsequent acylation step. The reaction is typically acid-catalyzed, and the product is isolated as a stable hydrochloride salt to prevent self-polymerization of the free ester[4].

-

Setup: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (250 mL).

-

Reaction: Cool the methanol in an ice bath to 0 °C. Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred methanol. After the addition is complete, remove the ice bath and add glycine (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is glycine methyl ester hydrochloride. The crude product can be washed with cold diethyl ether to remove any residual impurities and dried under vacuum.

Stage 2: N-Acylation with Tiglyl Chloride

Rationale: The free amino group of glycine methyl ester hydrochloride is a nucleophile that can react with an activated carboxylic acid derivative, such as an acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Preparation of Tiglyl Chloride: In a separate flask, react tiglic acid with an excess of a chlorinating agent like oxalyl chloride or thionyl chloride in an anhydrous solvent (e.g., dichloromethane) to produce tiglyl chloride. Remove the excess chlorinating agent and solvent under reduced pressure.

-

Acylation Setup: Suspend glycine methyl ester hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Base Addition: Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise. Stir for 15-20 minutes.

-

Acyl Chloride Addition: Slowly add a solution of freshly prepared tiglyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Tiglyl Glycine Methyl Ester.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Expected signals would include:

-

A singlet for the methyl ester protons (-OCH₃).

-

A doublet for the methylene protons of the glycine backbone (-CH₂-).

-

Signals for the methyl and vinyl protons of the tiglyl group, showing characteristic splitting patterns for the (E)-configuration.

-

A broad signal for the amide proton (-NH-).

-

-

¹³C NMR: Key resonances would be:

-

A signal for the ester carbonyl carbon.

-

A signal for the amide carbonyl carbon.

-

A signal for the methyl ester carbon.

-

Signals for the α-carbon of the glycine moiety.

-

Signals for the olefinic and methyl carbons of the tiglyl group.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

-

C=O Stretching: Two distinct, strong absorption bands for the ester carbonyl (around 1740 cm⁻¹) and the amide carbonyl (Amide I band, around 1650 cm⁻¹).

-

N-H Bending: The Amide II band around 1550 cm⁻¹.

-

C=C Stretching: A band of medium intensity around 1640 cm⁻¹ for the α,β-unsaturated double bond.

-

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region for the C-O bonds of the ester.

Mass Spectrometry (MS)

GC-MS data is available for this compound[1]. In electron ionization (EI) mode, fragmentation would likely involve:

-

Loss of the methoxy group (-OCH₃) from the molecular ion.

-

Loss of the carbomethoxy group (-COOCH₃).

-

Cleavage of the amide bond, leading to fragments corresponding to the tiglyl cation and the glycine methyl ester radical cation.

-

Characteristic fragmentation of the tiglyl group.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, Tiglyl Glycine Methyl Ester is amenable to GC-MS analysis, as evidenced by the available Kovats retention indices[1].

-

Protocol Outline:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injection at a suitable temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient to ensure separation from impurities (e.g., starting at 50 °C, ramping to 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile samples, or for analysis in biological matrices, reversed-phase HPLC with UV or MS detection is a suitable alternative. A method for analyzing N-acyl amino acids has been developed which can be adapted[5].

-

Protocol Outline:

-

Sample Preparation: Dissolve the sample in the mobile phase. For biological samples, protein precipitation followed by solid-phase extraction may be necessary.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with an additive like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the α,β-unsaturated carbonyl system absorbs (e.g., ~210-220 nm), or mass spectrometry for higher sensitivity and specificity.

-

-

Biological and Toxicological Profile

Role as a Protected Tiglylglycine

Tiglyl Glycine Methyl Ester is described as a "protected Tiglyl Glycine"[2]. In synthetic organic chemistry, a methyl ester is a common protecting group for a carboxylic acid. This suggests that the primary utility of this compound may be as an intermediate in the synthesis of more complex molecules where the free carboxylic acid of tiglylglycine would be reactive.

Potential as a Prodrug

Amino acid esters are often explored as prodrugs to enhance the cellular uptake of parent drug molecules[6]. The ester moiety increases lipophilicity, facilitating passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active parent compound[6][7]. It is plausible that Tiglyl Glycine Methyl Ester could be investigated as a prodrug of tiglylglycine to study its metabolic effects in cell-based assays.

Biological Context of Tiglylglycine

The unesterified form, tiglylglycine, is a known biomarker for several inborn errors of metabolism, particularly those affecting the catabolism of the amino acid isoleucine[8]. Elevated levels of tiglylglycine in urine are indicative of conditions such as beta-ketothiolase deficiency and propionic acidemia. It is formed from tiglyl-CoA, an intermediate in isoleucine metabolism, through the action of glycine N-acyltransferase[8].

Toxicological Considerations

There is no specific toxicological data available for Tiglyl Glycine Methyl Ester. However, studies on related N-acyl amino acids, such as N-acetylglycine, have shown low toxicity[9]. The acute oral toxicity of N-acetylglycine in rats was found to be low, and it was not genotoxic[9]. The hydrolysis of the methyl ester would release methanol, which has its own toxicological profile, although the quantities produced from typical research applications would likely be negligible. The α,β-unsaturated carbonyl moiety (a Michael acceptor) present in the tiglyl group could potentially react with biological nucleophiles, a factor that should be considered in any toxicological assessment.

Handling, Storage, and Stability

Based on the properties of related compounds, certain precautions for handling and storage are advisable.

-

Stability: Free amino acid methyl esters can be unstable and prone to dimerization (forming diketopiperazines) or polymerization upon storage[4]. The hydrochloride salts are generally more stable. While Tiglyl Glycine Methyl Ester is N-acylated, the potential for degradation, particularly hydrolysis of the ester group, exists, especially in the presence of moisture or under non-neutral pH conditions.

-

Storage: It is recommended to store the compound in a tightly sealed container, under an inert atmosphere, and at low temperatures (e.g., -20°C) to minimize degradation.

-

Handling: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Conclusion

Tiglyl Glycine Methyl Ester is a specialized chemical entity primarily of interest as a synthetic intermediate and a research tool for studying metabolic pathways. Its chemical structure is well-defined, and while extensive experimental data on its properties are lacking, a robust profile can be constructed from available information and knowledge of related compounds. The synthetic pathway is straightforward, relying on standard organic chemistry transformations. Established analytical techniques like GC-MS and HPLC are suitable for its characterization and quantification. The biological significance of its parent compound, tiglylglycine, provides a rich context for its potential application in metabolic research, possibly as a prodrug for cellular studies. As with any specialized chemical, proper handling and storage are essential to maintain its integrity. This guide provides a foundational understanding for researchers and developers working with this compound.

References

-

Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]

-

N-Tiglylglycine methyl ester. PubChem. [Link]

-

The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein. PMC. [Link]

-

The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. PubMed. [Link]

-

Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. ACS Publications. [Link]

-

Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC. [Link]

-

Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Whitesides Research Group - Harvard University. [Link]

-

Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. [Link]

- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Unpublished.

-

Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. ResearchGate. [Link]

-

ENZYME ENGINEERING AND GREEN SYNTHESIS OF N-ACYL GLYCINE BIOSURFACTANTS FROM RENEWABLE RAW MATERIALS. ScholarBank@NUS. [Link]

- Process for preparing n-acyl amino acid salts.

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

-

Hydrolysis of amino acid ester derivatives by cell lysates derived from U-937 cells (hCE-1 ve ) and HCT-116 cells (hCE-1 ve ). ResearchGate. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. [Link]

-

Tiglylglycine. NP-MRD. [Link]

-

Tiglyl Glycine Methyl Ester. Pharmaffiliates. [Link]

-

Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PMC. [Link]

-

Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication. PMC. [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. ResearchGate. [Link]

-

Regulation of amino acid uptake by phorbol esters and hypertonic solutions in rat thymocytes. Scilit. [Link]

-

Identification of endogenous acyl amino acids based on a targeted lipidomics approach. PMC. [Link]

-

Tiglyl Glycine Methyl Ester. ENCO. [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Asos İndeks. [Link]

-

GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

- Tiglylglycine (glycine-¹³C₂, 98%; ¹⁵N, 98%). Unpublished.

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

-

Glycine methyl ester hydrochloride. Wikipedia. [Link]

-

Toxicology studies with N-acetylglycine. PubMed. [Link]

-

Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Publications. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. [Link]

-

Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. [Link]

-

Cytotoxicity of Endogenous Lipids N-acyl Dopamines and their Possible Metabolic Derivatives for Human Cancer Cell Lines of Different Histological Origin. PubMed. [Link]

-

GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB. [Link]

-

Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. ResearchGate. [Link]

-

acetylglycine. Organic Syntheses Procedure. [Link]

-

Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]

-

Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

-

Changes in Amino Acids Profile and Uptake on Maize Seedlings Treated with Protein Hydrolysates and Humic Substances. MDPI. [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. [Link]

Sources

- 1. N-Tiglylglycine methyl ester | C8H13NO3 | CID 5367753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tiglyl Glycine Methyl Ester | CAS 55649-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NP-MRD: Showing NP-Card for Tiglylglycine (NP0001006) [np-mrd.org]

- 9. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiglyl Glycine Methyl Ester: A Nexus Biomarker in Mitochondrial Respiratory Chain Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Mitochondrial respiratory chain (MRC) disorders represent a heterogeneous group of debilitating conditions arising from dysfunctional oxidative phosphorylation. The diagnostic journey for these disorders is often complex, necessitating a multi-faceted approach that includes clinical evaluation, biochemical testing, and molecular genetic analysis. In recent years, the urinary metabolite tiglyl glycine has emerged as a significant biomarker, providing a crucial link between specific inborn errors of metabolism and broader mitochondrial dysfunction. This technical guide provides a comprehensive exploration of tiglyl glycine, from its metabolic origins in isoleucine catabolism to its pathophysiological implications in MRC disorders. We delve into the mechanistic basis for its accumulation, detail robust analytical methodologies for its quantification, and discuss its clinical utility as a diagnostic and potential therapeutic monitoring tool. This guide is intended to equip researchers, clinicians, and drug development professionals with the in-depth knowledge required to effectively leverage tiglyl glycine analysis in the context of mitochondrial medicine.

The Landscape of Mitochondrial Respiratory Chain Disorders

Mitochondrial respiratory chain disorders are a class of metabolic diseases caused by defects in the oxidative phosphorylation (OXPHOS) system, the final common pathway for cellular energy production.[1] The MRC is composed of five multi-subunit enzymatic complexes (Complexes I-V) located in the inner mitochondrial membrane. These complexes work in concert to transfer electrons from reducing equivalents (NADH and FADH2) to molecular oxygen, a process coupled with the pumping of protons across the inner membrane. This generates an electrochemical gradient that drives the synthesis of ATP by Complex V (ATP synthase).

Dysfunction in any of the MRC complexes can lead to a profound energy deficit, particularly in tissues with high energy demands such as the brain, heart, and skeletal muscle. The clinical presentation of MRC disorders is extraordinarily diverse, with symptoms ranging from severe, life-threatening neonatal lactic acidosis to later-onset neurodegenerative conditions.[2] This clinical heterogeneity, combined with the dual genetic control of the MRC (both mitochondrial and nuclear DNA encode its subunits), poses significant diagnostic challenges.[2] Consequently, the identification of reliable biomarkers is of paramount importance for early diagnosis, prognostic assessment, and the development of targeted therapies.

The Biochemistry and Metabolic Pathway of Tiglyl Glycine

Tiglyl glycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acyl-CoA with the amino acid glycine.[3] Specifically, tiglyl glycine is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[4][5] The breakdown of isoleucine occurs within the mitochondrial matrix and proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

The formation of tiglyl glycine is a detoxification mechanism to handle the accumulation of its precursor, tiglyl-CoA. This accumulation occurs when there is a downstream block in the isoleucine catabolic pathway. The conjugation of tiglyl-CoA with glycine is catalyzed by the enzyme glycine N-acyltransferase, facilitating its excretion in the urine.[3]

The Isoleucine Catabolic Pathway

The catabolism of isoleucine to acetyl-CoA and propionyl-CoA is a multi-step process involving several key enzymes. A simplified overview of the relevant portion of this pathway is depicted below:

Figure 1: Simplified Isoleucine Catabolic Pathway. This diagram illustrates the key enzymatic steps in the breakdown of isoleucine, highlighting the formation of tiglyl-CoA and its subsequent conjugation to glycine, leading to the formation of tiglyl glycine.

Tiglyl Glycine as a Biomarker for Mitochondrial Dysfunction

Elevated urinary excretion of tiglyl glycine is a well-established finding in several inborn errors of isoleucine metabolism, most notably 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency and beta-ketothiolase deficiency.[5][6] In these conditions, a primary enzymatic defect leads to the accumulation of upstream metabolites, including tiglyl-CoA. However, what makes tiglyl glycine a particularly interesting biomarker is its elevation in patients with confirmed mitochondrial respiratory chain disorders, even in the absence of a primary defect in the isoleucine catabolic pathway.[4]

The Mechanistic Link: Secondary Inhibition

The accumulation of tiglyl glycine in MRC disorders is believed to be a consequence of the secondary inhibition of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). This enzyme is NAD-dependent, meaning it requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor to function.

In mitochondrial respiratory chain dysfunction, the re-oxidation of NADH to NAD+ by Complex I is impaired. This leads to an increased mitochondrial NADH/NAD+ ratio. The altered redox state directly inhibits the activity of NAD-dependent dehydrogenases, including MHBD. This secondary inhibition of MHBD creates a bottleneck in the isoleucine catabolic pathway, leading to the accumulation of tiglyl-CoA and its subsequent detoxification to tiglyl glycine.

Figure 2: Mechanism of Tiglyl Glycine Elevation in MRC Disorders. This diagram illustrates the cascade of events initiated by mitochondrial respiratory chain dysfunction, leading to the secondary inhibition of MHBD and the subsequent increase in tiglyl glycine formation.

Quantitative Data on Urinary Tiglyl Glycine Levels

The degree of tiglyl glycine elevation can vary depending on the underlying metabolic defect. In primary inborn errors of isoleucine metabolism, the levels are typically markedly elevated. In contrast, in mitochondrial respiratory chain disorders, the elevation is often more moderate.

| Condition | Typical Urinary Tiglyl Glycine Levels (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |

| Healthy Controls | < 3.8 | < 3.8 |

| Beta-Ketothiolase Deficiency | Significantly elevated (e.g., >100) | < 3.8 |

| Propionic Acidemia | Moderately to significantly elevated | < 3.8 |

| Mitochondrial Respiratory Chain Disorders | Moderately elevated (e.g., 10-50) | < 3.8 |

Table 1: Comparative Urinary Tiglyl Glycine Levels in Various Metabolic Disorders. This table provides a general overview of the expected ranges of urinary tiglyl glycine in different conditions. It is important to note that these values can fluctuate based on the patient's clinical status and dietary intake.[4][7]

Analytical Methodologies for Tiglyl Glycine Quantification

The accurate and reliable quantification of urinary tiglyl glycine is crucial for its use as a clinical biomarker. The gold standard method for this analysis is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of tiglyl glycine even at low concentrations.

Detailed Protocol for Urinary Tiglyl Glycine Analysis by GC-MS

This protocol outlines a standard procedure for the quantification of urinary tiglyl glycine using a stable isotope dilution GC-MS method.

4.1.1. Materials and Reagents

-

Urine samples (stored at -20°C or lower)

-

Tiglyl glycine analytical standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]tiglyl glycine)

-

Creatinine standard

-

Hydrochloric acid (HCl), 6M

-

Sodium chloride (NaCl), solid

-

Ethyl acetate, HPLC grade

-

Pyridine, anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glass centrifuge tubes (15 mL) with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS system equipped with a capillary column (e.g., DB-5ms)

4.1.2. Sample Preparation and Extraction

-

Creatinine Determination: Determine the creatinine concentration of each urine sample using a standard clinical chemistry method. This is essential for normalizing the tiglyl glycine concentration.

-

Sample Aliquoting: To a clean glass centrifuge tube, add a volume of urine equivalent to 1 µmol of creatinine.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample, calibrator, and quality control sample.

-

Acidification: Acidify the urine to pH < 2 with 6M HCl. Verify the pH with pH paper.

-

Salting Out: Add solid NaCl to saturate the urine sample and vortex to dissolve. This increases the ionic strength of the aqueous phase and improves the extraction efficiency of the organic acids.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to each tube. Cap securely and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat Extraction: Repeat the extraction (steps 6-8) with another 5 mL of ethyl acetate and combine the organic extracts.

-

Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

4.1.3. Derivatization

-

Reagent Addition: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Incubation: Cap the tubes tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

4.1.4. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for tiglyl glycine-TMS and its internal standard.

-

4.1.5. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibrators with known concentrations of tiglyl glycine and a fixed amount of the internal standard. Process these calibrators alongside the unknown samples.

-

Peak Integration: Integrate the peak areas of the selected ions for both the endogenous tiglyl glycine and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

-

Concentration Determination: Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations. Determine the concentration of tiglyl glycine in the unknown samples by interpolation from this curve.

-

Normalization: Express the final concentration as mmol of tiglyl glycine per mol of creatinine.

Figure 3: Workflow for Urinary Tiglyl Glycine Quantification by GC-MS. This diagram provides a step-by-step overview of the analytical workflow for the accurate measurement of urinary tiglyl glycine.

Clinical Utility and Future Perspectives

The measurement of urinary tiglyl glycine serves as a valuable tool in the diagnostic workup of patients with suspected mitochondrial disease. Its elevation can provide an early indication of underlying MRC dysfunction, prompting further, more invasive investigations such as muscle biopsy for enzymatic and molecular studies.

Furthermore, monitoring urinary tiglyl glycine levels may have a role in assessing disease progression and the response to therapeutic interventions. As novel therapies for mitochondrial disorders are developed, the availability of non-invasive biomarkers like tiglyl glycine will be crucial for evaluating their efficacy.

Future research in this area should focus on:

-

Establishing more precise diagnostic cut-off values: Larger cohort studies are needed to refine the diagnostic thresholds for tiglyl glycine in different mitochondrial disorders.

-

Investigating the correlation with disease severity: Understanding the relationship between the degree of tiglyl glycine elevation and the clinical phenotype could provide valuable prognostic information.

-

Exploring its role in other metabolic conditions: Further investigation into the utility of tiglyl glycine as a biomarker in other conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and drug-induced mitochondrial toxicity, is warranted.

Conclusion

Tiglyl glycine represents more than just an intermediate in isoleucine metabolism; it is a critical nexus biomarker that bridges the gap between specific inborn errors of metabolism and the broader landscape of mitochondrial respiratory chain disorders. Its accumulation provides a window into the mitochondrial redox state and the functional integrity of the oxidative phosphorylation system. A thorough understanding of its biochemistry, the mechanisms leading to its elevation, and the robust analytical methods for its quantification is essential for researchers, clinicians, and drug developers working to unravel the complexities of mitochondrial disease. As our knowledge in this field continues to expand, the clinical utility of tiglyl glycine is poised to grow, solidifying its place as a key component of the diagnostic and monitoring toolkit for these challenging disorders.

References

-

Bennett, M. J., Powell, S., Swartling, D. J., & Gibson, K. M. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. Clinical chemistry, 40(10), 1879–1883. [Link]

-

Perez-Cerda, C., García-Villoria, J., Ofman, R., Sala, P. R., Merinero, B., Ramos, J., ... & Ribes, A. (2005). 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease. Pediatric research, 58(3), 488-491. [Link]

-

Hagen, T., Korson, M. S., Sakamoto, M., & Evans, J. E. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica chimica acta, 283(1-2), 77-88. [Link]

-

Pérez-Cerdá, C., García-Villoria, J., Ofman, R., Sala, P. R., Merinero, B., Ramos, J., ... & Ugarte, M. (2005). 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease. Pediatric research, 58(3), 488-491. [Link]

-

Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary N-hexanoylglycine and N-heptanoylglycine. The New England journal of medicine, 319(20), 1308–1313. [Link]

-

DiMauro, S., & Schon, E. A. (2003). Mitochondrial respiratory-chain diseases. The New England journal of medicine, 348(26), 2656–2668. [Link]

-

Zschocke, J., Ruiter, J. P., Wanders, R. J., & Mayatepek, E. (2000). 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: a new defect of isoleucine metabolism. Pediatric research, 48(6), 834-837. [Link]

-

Bennett, M. J. (2010). The role of the clinical laboratory in the diagnosis of inborn errors of metabolism. The Clinical biochemist. Reviews, 31(2), 45–49. [Link]

-

Rashed, M. S., Ozand, P. T., Bennett, M. J., & Tanaka, K. (1995). Inborn errors of metabolism diagnosed in Saudi Arabia: a 10-year experience. American journal of medical genetics, 58(4), 346–352. [Link]

- Sweetman, L., & Williams, J. C. (2001). Branched chain organic acidurias. In The metabolic and molecular bases of inherited disease (8th ed., pp. 2125-2163). McGraw-Hill.

- Chalmers, R. A., & Lawson, A. M. (1982). Organic acids in man: the analytical chemistry, biochemistry and diagnosis of the organic acidurias. Chapman and Hall.

-

Hoffmann, G. F., & Zschocke, J. (1999). Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy. Journal of inherited metabolic disease, 22(4), 381-391. [Link]

-

Leonard, J. V., & Morris, A. A. M. (2002). Inborn errors of metabolism around time of birth. The Lancet, 359(9311), 1084-1085. [Link]

-

Munnich, A., Rötig, A., Chretien, D., Saudubray, J. M., & Cormier, V. (1992). Clinical presentations and laboratory investigations in respiratory chain deficiency. European journal of pediatrics, 151(1), 1-6. [Link]

-

Haas, R. H., Parikh, S., Falk, M. J., Saneto, R. P., Wolf, N. I., Darin, N., ... & Cohen, B. H. (2008). The in-depth evaluation of suspected mitochondrial disease. Molecular genetics and metabolism, 94(1), 16-37. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mitochondrial respiratory chain disease discrimination by retrospective cohort analysis of blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The significance of Tiglyl Glycine Methyl Ester in inborn errors of metabolism

The Significance of Tiglyl Glycine Methyl Ester in Inborn Errors of Metabolism: An Advanced Analytical Guide

Executive Summary

Tiglyl Glycine (TG) is a pathognomonic acylglycine conjugate excreted in urine during specific disruptions of isoleucine catabolism.[1][2][3] While the endogenous metabolite is Tiglyl Glycine, its Methyl Ester (TG-ME) form represents the critical analytical species generated during gas chromatography-mass spectrometry (GC-MS) workflows involving methylation.

The detection of TG-ME is the diagnostic gold standard for Beta-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase) Deficiency , a rare but treatable organic acidemia. This guide details the metabolic origins, analytical chemistry, and clinical interpretation of this biomarker, providing a validated protocol for its derivatization and detection.

Metabolic Origins: The Isoleucine Catabolism Pathway

To understand the significance of Tiglyl Glycine, one must first map the isoleucine catabolism pathway. TG is not a primary intermediate; it is a detoxification product formed when the primary pathway is blocked.

The Metabolic Block: In healthy physiology, isoleucine is degraded into Acetyl-CoA and Propionyl-CoA. The enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) catalyzes the cleavage of 2-methylacetoacetyl-CoA.

-

Pathology: In T2 deficiency, 2-methylacetoacetyl-CoA accumulates.

-

The Shunt: The accumulated substrate is reversible converted back to Tiglyl-CoA.

-

Detoxification: Tiglyl-CoA is conjugated with glycine by glycine N-acyltransferase to form Tiglyl Glycine , which is water-soluble and excreted in urine.

Diagram 1: Isoleucine Catabolic Block & Tiglyl Glycine Formation

Caption: Pathophysiology of Beta-Ketothiolase Deficiency showing the retro-conversion of accumulated CoA esters to Tiglyl Glycine.

Analytical Chemistry: Why the Methyl Ester?

In clinical metabolomics, urinary organic acids are non-volatile and polar, making them unsuitable for direct Gas Chromatography (GC) analysis. They must be derivatized to increase volatility and thermal stability.[4][5]

Tiglyl Glycine Methyl Ester (TG-ME) is the specific chemical entity analyzed when a laboratory employs acidic methylation (e.g., Methanol/H2SO4 or BF3/Methanol) rather than silylation (TMS).

Comparative Derivatization Chemistry

| Feature | Methylation (Target: TG-ME) | Silylation (Target: TG-TMS) |

| Reagent | Methanol + H2SO4 / BF3 / HCl | BSTFA + TMCS |

| Reaction Type | Esterification of Carboxyl groups | Nucleophilic substitution on -OH, -COOH, -NH |

| Analyte Form | Tiglyl Glycine Methyl Ester | Tiglyl Glycine mono-TMS |

| Stability | Highly stable; samples can be stored | Hydrolytically unstable; sensitive to moisture |

| Specificity | Specific to carboxylic acids | Derivatizes all active protons (sugars, ureas) |

| Mass Shift | +14 Da per carboxyl group | +72 Da per active hydrogen |

Scientific Rationale for Methylation: While TMS derivatization is popular for "comprehensive" screening, methylation produces cleaner chromatograms for acylglycines by avoiding the "silylation artifact" clutter caused by urea and sugars. TG-ME yields a distinct, stable peak that is excellent for quantification.

Experimental Protocol: Synthesis and Detection of TG-ME

Objective: Isolate organic acids from urine and convert Tiglyl Glycine to Tiglyl Glycine Methyl Ester for GC-MS quantification.

Reagents Required[6][7][8]

-

Internal Standard: Tropic Acid or 3,3-dimethylglutaric acid (concentration 1 mg/mL).

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).

-

Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol OR 3M HCl in Methanol.

-

Drying Agent: Anhydrous Sodium Sulfate.[5]

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 1.0 mL of patient urine.

-

Add 100 µL of Internal Standard solution.

-

Add 200 µL of 5M HCl to acidify (pH < 2). Crucial: Acidification protonates the carboxyl group of TG, allowing it to partition into the organic phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 4.0 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

-

Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Transfer the upper organic layer to a clean borosilicate glass tube.

-

Repeat extraction with another 2.0 mL Ethyl Acetate to maximize recovery (optional but recommended for low-abundance metabolites).

-

-

Drying:

-

Add a spatula tip of Anhydrous Sodium Sulfate to the organic extract to remove residual water.

-

Decant into a clean vial and evaporate to dryness under a stream of Nitrogen at 40°C.

-

-

Derivatization (Methylation):

-

Add 200 µL of 14% BF3 in Methanol to the dried residue.

-

Cap tightly and incubate at 60°C for 30 minutes .

-

Mechanism: The Lewis acid (BF3) catalyzes the nucleophilic attack of methanol on the carbonyl carbon of Tiglyl Glycine, forming the Methyl Ester .

-

-

Post-Derivatization Extraction:

-

Cool to room temperature.

-

Add 200 µL of Water and 200 µL of Hexane (or Chloroform).

-

Vortex and centrifuge. The Tiglyl Glycine Methyl Ester will partition into the Hexane layer.

-

Inject 1.0 µL of the Hexane layer into the GC-MS.

-

Diagram 2: Analytical Workflow

Caption: Validated workflow for converting urinary Tiglyl Glycine into its volatile Methyl Ester form.

Data Interpretation & Mass Spectrometry

Analyte: Tiglyl Glycine Methyl Ester (N-tigloylglycine methyl ester) Molecular Formula: C8H13NO3 Molecular Weight: 171 g/mol

Mass Spectral Characteristics

When analyzing the methyl ester, the mass spectrum differs significantly from the TMS derivative.

-

Molecular Ion (M+): m/z 171 (Distinct, though often low intensity).

-

Base Peak / Characteristic Ions:

-

m/z 83: Corresponds to the Tiglyl moiety (C5H7CO+). This is often the base peak or very prominent.

-

m/z 88: Corresponds to the Glycine Methyl Ester moiety fragment (NH2-CH2-COOCH3).

-

m/z 112: Loss of the carboxymethyl group (M - 59).

-

Diagnostic Criteria:

-

Retention Time: TG-ME elutes distinctively from other acylglycines. It typically elutes after Propionyl Glycine Methyl Ester and before Suberyl Glycine Methyl Ester.

-

Quantification: Calculate the peak area ratio of m/z 83 (or 171) against the Internal Standard.

-

Artifacts: Distinguish from 2-Methyl-3-hydroxybutyric acid . In T2 deficiency, both will be elevated. If only TG is elevated without the hydroxy-acid, consider food artifacts or milder variants.

Clinical Significance & References

The Diagnostic Landscape

The detection of Tiglyl Glycine Methyl Ester is the biochemical hallmark of Beta-Ketothiolase Deficiency (OMIM #203750) .

-

Acute Presentation: Severe metabolic ketoacidosis (pH < 7.1), vomiting, and lethargy in infants (6–18 months).

-

Chronic/Intermittent: Asymptomatic intervals followed by crises triggered by infection or high-protein intake.

-

Differential Diagnosis:

-

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency: Also excretes Tiglyl Glycine but typically shows higher 2-methyl-3-hydroxybutyrate and neurological regression.

-

Propionic Acidemia: May show secondary elevations of Tiglyl Glycine.

-

References

-

Fukao, T., et al. (2001). "Molecular basis of beta-ketothiolase deficiency: mutations and polymorphisms in the human T2 gene." Human Mutation. Link

-